

# Spectroscopic Profile of 4-Nitrophenoxyacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

Cat. No.: B156986

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This technical guide provides a comprehensive overview of the spectral data for **4-Nitrophenoxyacetic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further study.

## Core Spectral Data

The following tables summarize the key spectral data obtained for **4-Nitrophenoxyacetic acid**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.20	d	2H	Ar-H (ortho to $\text{NO}_2$ )
~7.00	d	2H	Ar-H (meta to $\text{NO}_2$ )
~4.80	s	2H	-O-CH <sub>2</sub> -COOH
~11.0 (broad)	s	1H	-COOH

Solvent: DMSO- $d_6$ . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift (ppm)	Assignment
~170.0	-COOH
~162.0	Ar-C-O
~141.0	Ar-C-NO <sub>2</sub>
~126.0	Ar-CH (ortho to NO <sub>2</sub> )
~115.0	Ar-CH (meta to NO <sub>2</sub> )
~65.0	-O-CH <sub>2</sub> -COOH

Solvent: DMSO-d<sub>6</sub>.

**Table 3: IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-2900	Broad	O-H stretch (Carboxylic Acid)
~1730	Strong	C=O stretch (Carboxylic Acid)
~1590, ~1490	Strong	C=C stretch (Aromatic Ring)
~1510, ~1340	Strong	N-O asymmetric & symmetric stretch (Nitro Group)
~1240	Strong	C-O stretch (Ether)
~850	Strong	C-H bend (para-disubstituted Aromatic)

Technique: KBr Wafer.[1]

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
181.0	99.99	[M] <sup>+</sup> (Molecular Ion)
136.0	36.70	[M - COOH] <sup>+</sup>
91.0	59.60	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
77.0	34.50	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
44.0	23.80	[CO <sub>2</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 20 eV.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Nitrophenoxyacetic acid** (5-10 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube. All spectra were recorded on a standard NMR spectrometer. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. For <sup>13</sup>C NMR, broadband proton decoupling was employed to simplify the spectrum.

### Fourier-Transform Infrared (FTIR) Spectroscopy

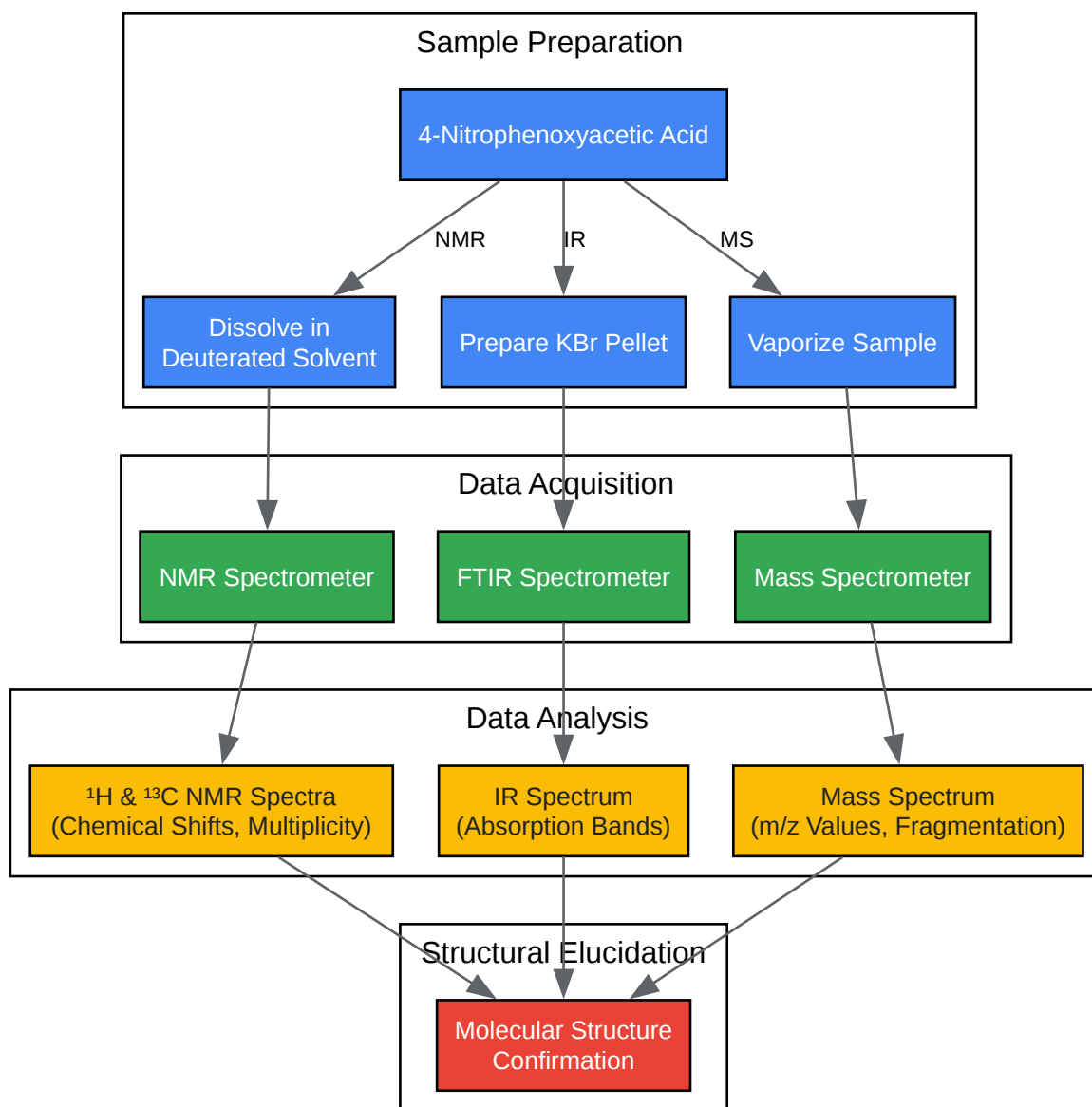
The IR spectrum was obtained using the KBr wafer technique.[\[1\]](#) A small amount of finely ground **4-Nitrophenoxyacetic acid** (1-2 mg) was intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.<sup>[1]</sup> The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 20 eV. <sup>[1]</sup> The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer. The detector recorded the relative abundance of each ion.

## Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **4-Nitrophenoxyacetic acid**.



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## References

- 1. (4-Nitrophenyl)acetic acid | C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub> | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

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